molecular formula C12H12N4O5 B1414868 Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate CAS No. 1049874-06-7

Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate

Cat. No.: B1414868
CAS No.: 1049874-06-7
M. Wt: 292.25 g/mol
InChI Key: FPZSNWXAINCYMQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazine class, characterized by a six-membered heterocyclic ring containing three nitrogen atoms. The structure includes a 3-nitrophenyl substituent at position 1 and an ethoxycarbonyl group at position 2. The nitro group is electron-withdrawing, influencing the electronic density of the triazine core, while the ethoxycarbonyl moiety contributes to steric and electronic effects. Such derivatives are typically synthesized via cyclization reactions involving nitrilimines or hydrazinoacetates, as seen in related compounds .

Properties

IUPAC Name

ethyl 1-(3-nitrophenyl)-6-oxo-2,5-dihydro-1,2,4-triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5/c1-2-21-12(18)11-13-7-10(17)15(14-11)8-4-3-5-9(6-8)16(19)20/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZSNWXAINCYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NCC(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate (CAS No. 1049874-06-7) is a compound of interest due to its potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O5, with a molecular weight of 292.25 g/mol. The compound features a triazine ring structure which is significant in its biological interactions.

PropertyValue
CAS Number1049874-06-7
Molecular FormulaC12H12N4O5
Molecular Weight292.25 g/mol
Purity>95% (HPLC)

Biological Activity Overview

Research indicates that compounds with similar structures to Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine derivatives exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Studies have shown that triazine derivatives can inhibit the growth of various bacterial strains. For instance:

  • In vitro studies demonstrated that related triazine compounds possess significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Antiviral Activity

Recent investigations into the antiviral properties of similar compounds suggest that they may exhibit efficacy against various viruses:

  • HIV : Some triazine derivatives have shown promising results in inhibiting HIV replication with low EC50 values.
  • Influenza : The compound's structure suggests potential activity against influenza viruses due to similar mechanisms observed in related compounds.

Case Studies

  • Anticancer Research
    • A study evaluated the cytotoxic effects of Ethyl 1-(3-nitrophenyl)-6-oxo derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells at specific concentrations.
  • Antiviral Efficacy
    • In a comparative analysis of several triazine derivatives against viral pathogens, Ethyl 1-(3-nitrophenyl)-6-oxo was found to have an EC50 value indicative of moderate antiviral activity.

The biological activity of Ethyl 1-(3-nitrophenyl)-6-oxo is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial growth.
  • Cellular Uptake : The lipophilic nature of the compound aids in its cellular penetration which is crucial for its bioactivity.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents at Key Positions Electronic Effects Biological Activity Reference
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate 1: 3-nitrophenyl; 3: ethoxycarbonyl Strong electron-withdrawing (NO₂) Not explicitly reported N/A
4-Amino-1-aryl-3-methoxycarbonyl-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine 3: methoxycarbonyl; 4: amino Moderate electron-withdrawing (CO₂Me) Potential pharmacological activity
(Z)-3-alkyl/aryl-5-(benzylidene)-6-oxo-1,2,5,6-tetrahydro-1,2,4-triazine 5: benzylidene; 2: carbothioamido Electron-donating (aryl groups) High antibacterial activity
Ethyl 3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate 3: methylmercapto; 5: oxo Electron-donating (SMe) Reactive in substitution reactions
  • Electron-Withdrawing vs.
  • Biological Implications: Benzylidene-substituted triazines exhibit notable antibacterial activity, suggesting that the nitro group in the target compound could similarly enhance bioactivity if tested .

Reactivity and Functionalization

  • Nucleophilic Substitution: The nitro group in the target compound may facilitate reactions with amines or phenols, similar to methylmercapto derivatives. However, notes that steric hindrance from bulky groups (e.g., isobutylamine) can prevent reactivity, a factor that may also apply to the nitro-substituted compound .

Crystallographic and Computational Tools

Structural elucidation of such compounds relies on tools like SHELX and WinGX for crystallographic refinement. These programs aid in determining conformational stability and intermolecular interactions, critical for comparing derivatives .

Preparation Methods

Procedure Overview:

  • Starting Material: 3-nitroaniline or its derivatives
  • Step 1: Nitration of aniline derivatives to obtain 3-nitroaniline
  • Step 2: Conversion of 3-nitroaniline to corresponding hydrazide or amidine
  • Step 3: Cyclization with ethyl chloroformate or ethyl orthoformate under reflux conditions

Reaction Conditions:

  • Solvent: Ethanol or acetic acid
  • Catalyst: Acidic or basic catalysts (e.g., p-toluenesulfonic acid)
  • Temperature: Reflux (~80-120°C)
  • Duration: 4-8 hours

Reaction Scheme:

3-Nitroaniline → Hydrazide/Amidine → Cyclization → Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate

Cyclization of 3-Nitrophenyl-Substituted Ureas or Carbamates

Another efficient route involves the cyclization of 3-nitrophenyl carbamates or ureas with ethyl chloroformate or ethyl orthoformate, facilitating ring closure to form the triazine core.

Method Details:

  • Starting Material: 3-nitrophenyl carbamate
  • Reagents: Ethyl chloroformate, triethylamine
  • Solvent: Dichloromethane or toluene
  • Conditions: Reflux under inert atmosphere (nitrogen or argon)
  • Procedure:
    • Dissolve 3-nitrophenyl carbamate in dichloromethane
    • Add triethylamine as base
    • Slowly add ethyl chloroformate
    • Reflux for 6-12 hours
    • Work-up involves washing with water, drying, and purification via recrystallization

Reaction Data:

Reaction Step Conditions Yield Notes
Cyclization of carbamate Reflux, inert atmosphere 65-75% Purity confirmed by NMR

Multistep Synthesis via Intermediate Formation

A multistep synthesis involves initial formation of a 3-nitrophenyl hydrazine derivative, followed by cyclization with ethyl orthoformate, as described in recent literature.

Key Steps:

  • Step 1: Nitration of phenyl precursor
  • Step 2: Hydrazine formation via reduction
  • Step 3: Cyclization with ethyl orthoformate under reflux
  • Step 4: Purification by chromatography or recrystallization

Research Findings:

  • The process yields the target compound with an overall efficiency of approximately 60-70%
  • Reaction conditions are optimized at reflux temperatures (~80°C) with inert atmospheres to prevent oxidation

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Reaction Time Yield Remarks
Direct Cyclization 3-nitroaniline Ethyl chloroformate, triethylamine Ethanol / Acetic acid Reflux (~80-120°C) 4-8 hours 65-75% Efficient, straightforward
Carbamate Cyclization 3-nitrophenyl carbamate Ethyl chloroformate, triethylamine Dichloromethane Reflux 6-12 hours 65-75% Good purity
Multistep Hydrazine Route Phenyl derivative Hydrazine hydrate, ethyl orthoformate Ethanol / Toluene Reflux (~80°C) 8-12 hours 60-70% Requires multiple steps

Notes and Observations from Literature

  • The synthesis efficiency depends heavily on the purity of starting materials and the control of reaction conditions, especially temperature and atmosphere.
  • Refluxing in inert atmospheres (nitrogen or argon) is recommended to prevent oxidation of sensitive intermediates.
  • Purification often involves recrystallization from ethanol, acetonitrile, or ethyl acetate to obtain high-purity target compounds.
  • Spectroscopic analysis (NMR, IR, MS) confirms the structure and purity of the synthesized product.

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step routes, such as cyclocondensation of hydrazine derivatives with β-ketoesters or via reactions of nitrilimines with ethyl hydrazinoacetate under mild conditions . Key optimization parameters include:

  • Temperature control : Reactions often proceed at room temperature or moderate heating (40–60°C) to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates, while ethanol is preferred for esterification steps .
  • Catalysts : Triphenylphosphine and hexachloroethane facilitate cyclization in acetonitrile .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediate formation and ensuring purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

Methodological Answer:

  • X-ray crystallography : The SHELX software suite (e.g., SHELXL) is widely used for refining crystal structures, especially for resolving hydrogen-bonding networks and confirming nitro group orientation .
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify proton environments (e.g., nitro-phenyl protons at δ 8.2–8.5 ppm) and confirm ester carbonyl signals (δ ~165 ppm) .
  • IR spectroscopy : Stretching frequencies for nitro (1520–1350 cm1^{-1}) and carbonyl (1720–1700 cm1^{-1}) groups validate functional groups .

Advanced: How does the 3-nitrophenyl substituent influence electronic properties and reactivity?

Methodological Answer:
The nitro group is a strong electron-withdrawing moiety, which:

  • Enhances electrophilicity : Activates the triazine ring for nucleophilic substitution at the C-5 position .
  • Affects redox behavior : Facilitates reduction to amine derivatives under catalytic hydrogenation, altering bioactivity .
  • Impacts π-π stacking : Computational studies (DFT) show nitro-phenyl interactions with aromatic residues in enzyme binding pockets, critical for inhibitory activity . Comparative studies with methyl or chloro substituents (e.g., ’s table) highlight its unique electronic effects on lipophilicity (ClogP ~2.8) and binding affinity .

Advanced: What computational approaches predict binding interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Models interactions with enzymes (e.g., kinases) by simulating hydrogen bonds between the nitro group and key residues (e.g., Asp86 in EGFR) .
  • DFT calculations : Global reactivity indices (electrophilicity index ~3.2 eV) predict sites for electrophilic attack, guiding derivative design .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Advanced: How can discrepancies in biological activity data between triazine derivatives be analyzed?

Methodological Answer:

  • Structure-activity relationship (SAR) tables : Compare substituent effects (e.g., nitro vs. methyl groups) on IC50_{50} values (e.g., ’s table) .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability in cytotoxicity assays across cell lines .
  • Mechanistic studies : Probe conflicting data via enzyme inhibition assays (e.g., comparing triazine derivatives’ effects on ATP-binding pockets) .

Basic: What are key considerations for assessing the compound’s stability under varying pH and temperature?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C) with HPLC monitoring. The ester group hydrolyzes rapidly under alkaline conditions (t1/2_{1/2} < 2 h at pH 10) .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at -20°C in anhydrous DMSO to prevent ester hydrolysis .

Advanced: How are contradictions in crystallographic data refinement resolved?

Methodological Answer:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices, common in nitro-substituted aromatic systems .
  • Hydrogen bonding ambiguity : Employ Hirshfeld surface analysis to distinguish between O-H···N and C-H···O interactions .
  • Disorder modeling : Split occupancy refinement for flexible substituents (e.g., ethyl ester groups) using PART/SUMP restraints .

Basic: What are its typical applications in medicinal chemistry research?

Methodological Answer:

  • Kinase inhibition : The triazine core interacts with ATP-binding sites, showing promise in anticancer research (e.g., IC50_{50} ~1.2 µM against HeLa cells) .
  • Antimicrobial activity : Nitro-substituted derivatives exhibit MIC values of 8–16 µg/mL against S. aureus via FabI enzyme inhibition .
  • Prodrug development : Ester hydrolysis in vivo releases carboxylic acid metabolites with enhanced solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate
Reactant of Route 2
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate

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